2-(Dichloromethylene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethylene)cyclohexanone is an organic compound with the molecular formula C7H8Cl2O. It is a derivative of cyclohexanone, where two chlorine atoms are attached to the methylene group.
Mechanism of Action
Target of Action
Cyclohexanone, a related compound, has been shown to interact with pentaerythritol tetranitrate reductase in enterobacter cloacae
Biochemical Pathways
Cyclohexanone has been shown to affect carbon metabolism in escherichia coli bl21 and corynebacterium glutamicum atcc13032
Result of Action
Related compounds such as aryl-cyclohexanones have been shown to influence macrophage polarization, suggesting potential anti-inflammatory effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Dichloromethylene)cyclohexanone. For instance, the presence of cyclohexanone in the culture medium has been shown to decrease the specific growth rate and increase cellular maintenance energy in bacteria . Additionally, the solvent used can affect the distribution and extraction of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that cyclohexanone, a related compound, can cause a decrease in the specific growth rate and an increase in cellular maintenance energy in bacteria
Molecular Mechanism
Studies on related compounds suggest that they may undergo [2+2] cycloaddition reactions
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability and degradation .
Metabolic Pathways
It is known that cyclohexanone, a related compound, is metabolized into cyclohexanol, which is excreted in urine coupled with glucuronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethylene)cyclohexanone typically involves the chlorination of cyclohexanone. One common method is the reaction of cyclohexanone with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to ensure the selective formation of the dichloromethylene group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the production process. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Dichloromethylene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Dichloromethylene)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone without the dichloromethylene group.
2-Chlorocyclohexanone: Contains only one chlorine atom attached to the cyclohexanone ring.
2,2-Dichlorocyclohexanone: Both chlorine atoms are attached to the same carbon atom in the cyclohexanone ring
Uniqueness: 2-(Dichloromethylene)cyclohexanone is unique due to the presence of the dichloromethylene group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-(dichloromethylidene)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGMHHYQSSDICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=C(Cl)Cl)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.